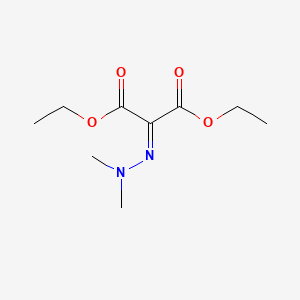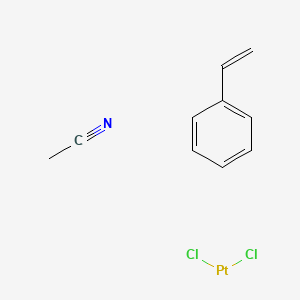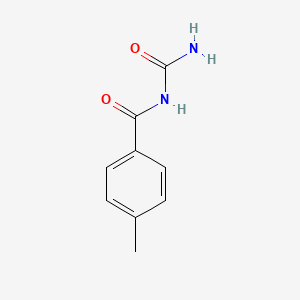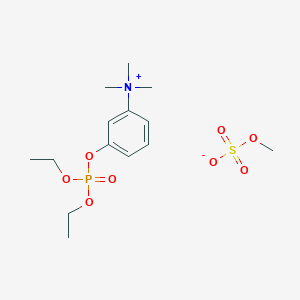
Malonic acid, oxo-, diethyl ester, dimethylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(dimethylhydrazinylidene)propanedioate is an organic compound with the molecular formula C9H16N2O4 It is a derivative of malonic ester and contains a hydrazine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-(dimethylhydrazinylidene)propanedioate can be synthesized through the alkylation of diethyl malonate with dimethylhydrazine. The reaction typically involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with dimethylhydrazine under controlled conditions to yield diethyl 2-(dimethylhydrazinylidene)propanedioate.
Industrial Production Methods
While specific industrial production methods for diethyl 2-(dimethylhydrazinylidene)propanedioate are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(dimethylhydrazinylidene)propanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidation typically yields carboxylic acids or ketones.
Reduction: Reduction can produce primary amines.
Substitution: Substitution reactions yield various substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(dimethylhydrazinylidene)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of hydrazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of diethyl 2-(dimethylhydrazinylidene)propanedioate involves its reactivity as a nucleophile due to the presence of the hydrazine group. This allows it to participate in various nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-(dimethylhydrazinylidene)propanedioate.
Dimethylhydrazine: A reagent used in the synthesis of the compound.
Diethyl 2-(hydrazinylidene)propanedioate: A similar compound with a hydrazine group instead of a dimethylhydrazine group.
Uniqueness
Diethyl 2-(dimethylhydrazinylidene)propanedioate is unique due to the presence of the dimethylhydrazine group, which imparts distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
73747-64-5 |
|---|---|
Molekularformel |
C9H16N2O4 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
diethyl 2-(dimethylhydrazinylidene)propanedioate |
InChI |
InChI=1S/C9H16N2O4/c1-5-14-8(12)7(10-11(3)4)9(13)15-6-2/h5-6H2,1-4H3 |
InChI-Schlüssel |
HJJBFVPLKKKFTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=NN(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate](/img/structure/B13762545.png)

![Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-](/img/structure/B13762558.png)



![Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)](/img/structure/B13762589.png)







